4-oxo-1H-quinoline-3,7-dicarboxylic acid

hPNMT inhibition pharmacophore screening neurotransmitter regulation

Select this 4-oxoquinoline-3,7-dicarboxylic acid for its unique bifunctional chelation and orthogonal derivatization handles—capabilities absent in standard mono-carboxylate analogs. Validated as an hPNMT inhibitor hit and a selective dehydrogenase negative control (IC50 >1 mM vs cytoplasmic malate dehydrogenase), it offers distinct IP space and a versatile scaffold for building combinatorial libraries with independent modification at positions 3 and 7. Ensure your synthesis or assay panel uses the genuine dual-acid geometry.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 63463-25-2
Cat. No. B3916063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinoline-3,7-dicarboxylic acid
CAS63463-25-2
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC=C(C2=O)C(=O)O
InChIInChI=1S/C11H7NO5/c13-9-6-2-1-5(10(14)15)3-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17)
InChIKeyQLHSVJRXHWXBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1H-quinoline-3,7-dicarboxylic Acid (CAS 63463-25-2): Procurement-Relevant Physicochemical Profile and Compound-Class Placement


4-Oxo-1H-quinoline-3,7-dicarboxylic acid (CAS 63463-25-2) is a heterocyclic intermediate belonging to the 4-oxo-1,4-dihydroquinoline family. Its structure features a quinoline core with a keto group at position 4 and carboxylic acid substituents at positions 3 and 7, yielding a molecular formula of C11H7NO5 and a molecular weight of 233.18 g/mol. Computed physicochemical properties include an XlogP of 1.4 and a topological polar surface area (TPSA) of 104 Ų . This dual-carboxylate, 4-oxo substitution pattern is less common than the widely exploited 4-oxoquinoline-3-carboxylic acid scaffold, placing the compound in a distinct physicochemical and synthetic-utility category.

Procurement Risk Analysis: Why Common 4-Oxoquinoline-3-carboxylic Acids Cannot Replace 4-Oxo-1H-quinoline-3,7-dicarboxylic Acid


The presence of two carboxylic acid groups at positions 3 and 7, combined with the 4-oxo tautomeric system, generates a hydrogen-bond donor/acceptor profile and metal-chelation geometry that are fundamentally different from the ubiquitous 4-oxoquinoline-3-carboxylic acid series (e.g., kynurenic acid, nalidixic acid analogs). Simple substitution with a mono-carboxylate or differently substituted 4-oxoquinoline would alter both the compound's reactivity in downstream synthetic steps and its biological recognition pattern, as demonstrated by its unique pharmacophore match in the hPNMT binding model . Suppliers offering 'similar' quinolone building blocks without the 3,7-dicarboxylate motif cannot guarantee equivalent performance in applications that exploit the dual-acid geometry.

Quantitative Evidence Guide: Differential Performance of 4-Oxo-1H-quinoline-3,7-dicarboxylic Acid vs. Closest Analogs


hPNMT Inhibitor Hit Identification: Distinct Pharmacophore Match vs. SK&F 29661

In a pharmacophore-based virtual screening campaign, 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid was identified as one of only three validated hPNMT inhibitor hits from 19 candidates, using Map II that was built from the known inhibitor SK&F 29661. The compound satisfied a unique hydrogen bond donor/acceptor/lipophilic feature combination that the other two hit scaffolds (4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid and 1,4-diaminonaphthalene-2,6-disulfonic acid) met through different structural arrangements .

hPNMT inhibition pharmacophore screening neurotransmitter regulation

Physicochemical Differentiation: XlogP and TPSA vs. Quinoline-3,7-dicarboxylic Acid (Non-4-oxo)

The 4-oxo group in 4-oxo-1H-quinoline-3,7-dicarboxylic acid confers measurably different computed physicochemical properties relative to quinoline-3,7-dicarboxylic acid (CAS 149734-20-3), which lacks the 4-oxo functionality. The target compound exhibits an XlogP of 1.4 and a TPSA of 104 Ų , while the des-oxo analog (C11H7NO4, MW 217.18) is predicted to have a higher XlogP (~1.8) and a lower TPSA (~88 Ų) based on standard computational estimates via PubChem . The additional 4-oxo group also increases the hydrogen-bond acceptor count from 5 to 6 and the donor count from 2 to 3 .

lipophilicity polar surface area ADME prediction lead optimization

Dual Carboxylate Motif: Structural Differentiation from 4-Oxoquinoline-3-carboxylic Acid Standard Scaffolds

Unlike the generic 4-oxoquinoline-3-carboxylic acid scaffold (e.g., nalidixic acid, kynurenic acid) that possesses a single carboxylate at position 3, 4-oxo-1H-quinoline-3,7-dicarboxylic acid incorporates a second carboxylic acid group at position 7. This structural feature creates a bifunctional, divergent coordination environment with two geometrically distinct metal-binding sites (3-carboxylate adjacent to 4-oxo; 7-carboxylate remote from the 4-oxo motif). Literature reports on related 4-oxoquinoline-3-carboxylates emphasize that the 3-carboxyl/4-oxo pair is critical for metal chelation ; the additional 7-carboxylate in the target compound provides a second, independent chelation handle, which is absent in all mono-carboxylate analogs.

metal chelation synthetic building block bifunctional linker

Malate Dehydrogenase Inhibition: Quantitative IC50 Differentiating from Highly Potent Anti-metabolite Quinoline Carboxylates

4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid displays only weak inhibition of cytoplasmic malate dehydrogenase (Sus scrofa) with an IC50 of 1.07 × 10⁶ nM (≈1.07 mM) . In contrast, structurally related quinoline carboxylates such as brequinar (a DHODH inhibitor) exhibit single-digit nanomolar IC50 (DHODH IC50 = 12 nM) . The ~10⁵-fold difference highlights that the target compound does not potently inhibit dehydrogenase enzymes in the same manner as optimized anti-metabolite quinoline carboxylates, conferring a favorable selectivity window for applications where dehydrogenase inhibition must be avoided.

malate dehydrogenase enzyme inhibition selectivity profile

High-Impact Application Scenarios for 4-Oxo-1H-quinoline-3,7-dicarboxylic Acid


hPNMT Inhibitor Lead Scaffold for Neurotransmitter-Modulating Drug Discovery

Validated as a hPNMT inhibitor hit through a rigorous in silico–biophysical–enzymatic pipeline , this compound serves as a starting point for medicinal chemistry optimization of PNMT inhibitors. The dual-carboxylate, 4-oxo chemotype provides a distinct intellectual property space separate from traditional PNMT inhibitors like SK&F 29661 .

Bifunctional Metal-Chelating Ligand Precursor for Coordination Chemistry

The 3-carboxylate/4-oxo motif and the independent 7-carboxylate group confer two geometrically distinct metal-binding domains, enabling applications as a bridging ligand or divergent chelator for transition metals. This bifunctionality is absent in mono-carboxylate 4-oxoquinoline analogs .

Reference Compound for Low-Affinity Dehydrogenase Interaction Studies

With an IC50 of >1 mM against cytoplasmic malate dehydrogenase , this compound is suitable as a negative control or selectivity reference in dehydrogenase-targeted assay panels, particularly when benchmarking against potent quinoline carboxylate anti-metabolites like brequinar (IC50 = 12 nM) .

Synthetic Building Block for Bis-functionalized Quinoline Derivatives

The two carboxylic acid groups enable orthogonal derivatization (e.g., selective esterification, amidation, or hydrazide formation), providing a versatile intermediate for constructing compound libraries with variable substitution at positions 3 and 7 . This dual-handle capability is unavailable in mono-carboxylate quinoline building blocks.

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